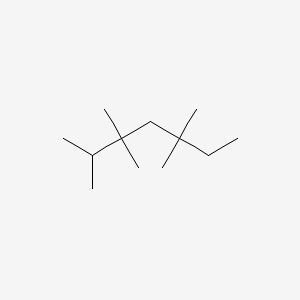
2,3,3,5,5-Pentamethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,5,5-Pentamethylheptane is an organic compound with the molecular formula C12H26. It is a branched alkane, characterized by its structure which includes five methyl groups attached to a heptane backbone. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,5,5-Pentamethylheptane typically involves the alkylation of heptane with methyl groups. One common method is the Friedel-Crafts alkylation, where heptane is reacted with methyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through catalytic cracking and isomerization processes. These methods involve the use of zeolite catalysts to facilitate the rearrangement of hydrocarbon chains, resulting in the formation of the desired branched structure.
Chemical Reactions Analysis
Types of Reactions
2,3,3,5,5-Pentamethylheptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Halogenation can be carried out using chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a radical initiator.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler hydrocarbons such as alkanes.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2,3,3,5,5-Pentamethylheptane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of branched alkanes and their reactivity.
Biology: Its derivatives are studied for their potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a model compound for studying metabolic pathways.
Industry: It is used in the formulation of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3,3,5,5-Pentamethylheptane involves its interaction with molecular targets through hydrophobic interactions and van der Waals forces. These interactions can influence the compound’s reactivity and its ability to participate in chemical reactions. The pathways involved in its metabolism and transformation are studied to understand its behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentamethylheptane
- 2,3,3,5,6-Pentamethylheptane
- 2,3,3,4,5-Pentamethylheptane
Uniqueness
2,3,3,5,5-Pentamethylheptane is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity profiles, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
62199-69-3 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,3,3,5,5-pentamethylheptane |
InChI |
InChI=1S/C12H26/c1-8-11(4,5)9-12(6,7)10(2)3/h10H,8-9H2,1-7H3 |
InChI Key |
DTLBRJVRUQMSQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CC(C)(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


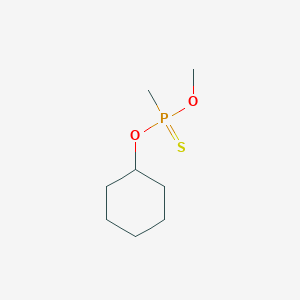
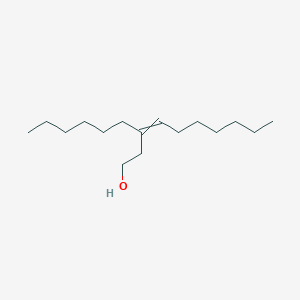
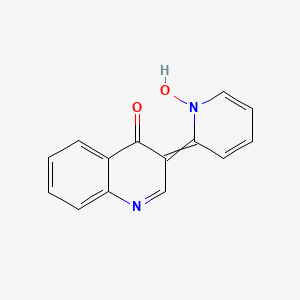
![3-[Decyl(dimethoxy)silyl]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B14535792.png)
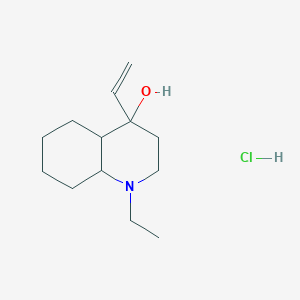
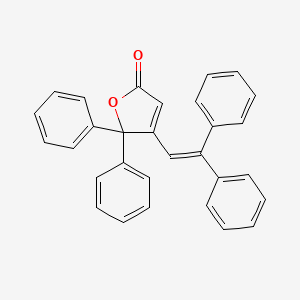
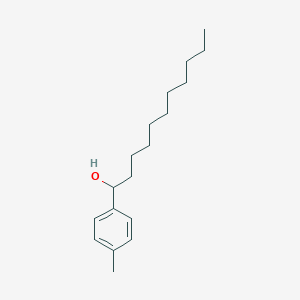
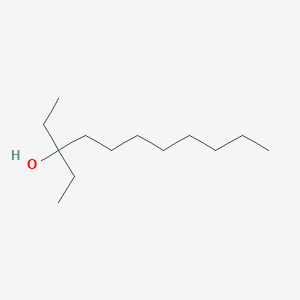
![2-{(E)-[(2-Chlorophenyl)imino]methyl}-4-nitroaniline](/img/structure/B14535813.png)
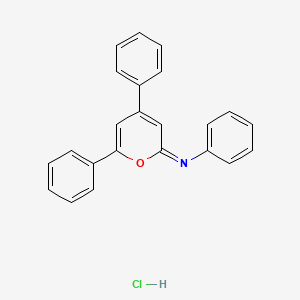
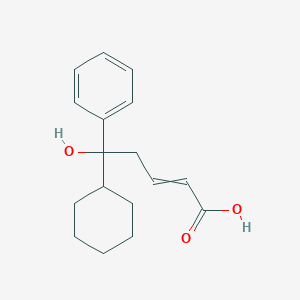
![Benzenemethanol, 2-[(1-phenylethyl)thio]-](/img/structure/B14535824.png)
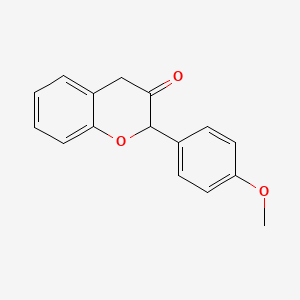
![2H-1-Benzopyran, 4-[[(4-bromophenyl)sulfonyl]methyl]-6-chloro-](/img/structure/B14535839.png)
